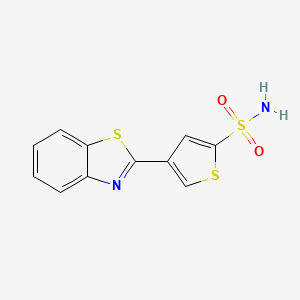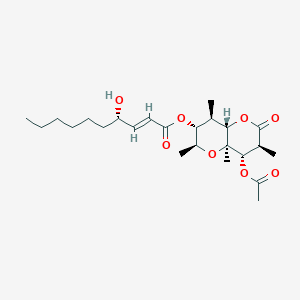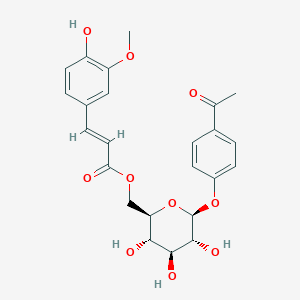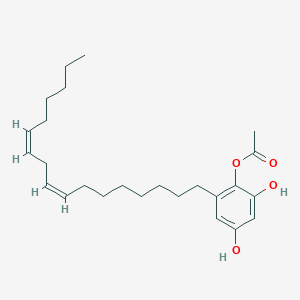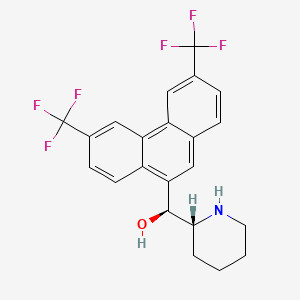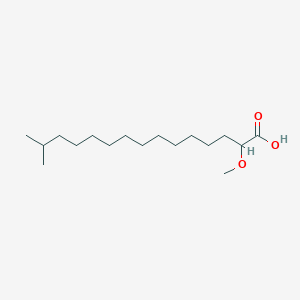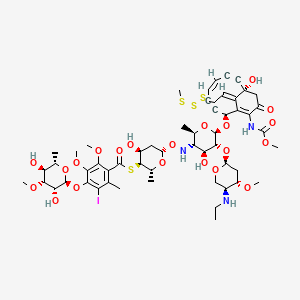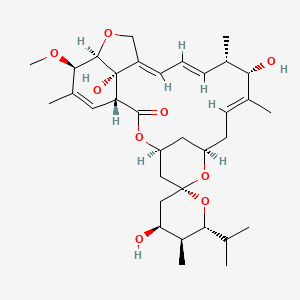
Cyanidin 3-sambubioside 5-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin 5-O-beta-D-glucoside 3-O-beta-D-sambubioside is an anthocyanidin glycoside.
Wissenschaftliche Forschungsanwendungen
1. Plant Pigmentation and Color Variation Cyanidin 3-sambubioside 5-glucoside contributes to the pigmentation in various garden plants, including those in the Cruciferae family. This pigment is particularly notable in the flowers of Lobularia maritima, Lunaria annua, and Cheiranthus cheiri. The structural variations and biosynthesis of these pigments in different plants lead to a diverse range of flower colors, which are of significant interest in botany and horticulture (Tatsuzawa et al., 2006).
2. Bioactivity and Antioxidant Properties Research indicates that cyanidin 3-sambubioside 5-glucoside and its derivatives show notable antioxidant activity. A study examining the interaction of these compounds with mimic lipid membranes (reflecting tumor cell membrane lipid composition) revealed insights into their potential anticancer and antioxidant activities. These interactions could be fundamental in understanding the pharmaceutical mechanisms of these compounds (Strugała et al., 2016).
3. Potential Health Benefits and Therapeutic Uses Cyanidin 3-sambubioside 5-glucoside has shown promise in health-related research, particularly in relation to inflammatory conditions. A study demonstrated its efficacy in reducing cytokine-induced inflammation in human intestinal cells, suggesting its potential role in managing inflammatory bowel diseases. This effect was observed at much lower concentrations compared to conventional anti-inflammatory drugs, indicating a high anti-inflammatory efficiency (Serra et al., 2012).
4. Influence on Metastasis in Cancer Cells A specific focus has been placed on the inhibitory effects of cyanidin 3-sambubioside on cancer cell metastasis. A study highlighted its ability to interrupt neovascular formation and inhibit the metastatic potential of breast cancer cells, specifically by downregulating matrix metalloproteinase-9, an enzyme associated with cancer progression (Lee et al., 2013).
Eigenschaften
Produktname |
Cyanidin 3-sambubioside 5-glucoside |
|---|---|
Molekularformel |
C32H39O20+ |
Molekulargewicht |
743.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1 |
InChI-Schlüssel |
OLBLWNPOURNBCY-MRBLLYQQSA-O |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



